molecular formula C12H15N3O3 B3073630 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid CAS No. 1018126-46-9

3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Cat. No. B3073630
CAS RN: 1018126-46-9
M. Wt: 249.27 g/mol
InChI Key: IIKYZPZUXJANOF-UHFFFAOYSA-N
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Description

3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Conditions

A study by Romo et al. (2021) details the synthesis of a closely related compound, 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, highlighting optimal conditions using water as a solvent under microwave irradiation, achieving a 76% yield. This suggests potential methodologies for synthesizing compounds within the same chemical family, emphasizing the efficiency of microwave irradiation in organic synthesis Romo, P., Insuasty, B., Quiroga, J., & Abonía, R. (2021). Molbank, 2021, M1214.

Antioxidant Activity

El‐Mekabaty (2015) conducted research on derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, including compounds structurally similar to 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid. This study found that certain derivatives displayed antioxidant activity comparable to that of ascorbic acid, indicating potential applications in combating oxidative stress El‐Mekabaty, A. (2015). Chemistry of Heterocyclic Compounds, 50, 1698-1706.

Catalytic Applications in Organic Synthesis

Research by Zhang et al. (2016) on magnetically separable graphene oxide anchored sulfonic acid nanoparticles highlights their use as catalysts for synthesizing pyrazolo[3,4-b]pyridine derivatives. This work demonstrates the potential for compounds within this chemical family to facilitate organic synthesis reactions, leveraging green solvents and microwave irradiation for enhanced efficiency and sustainability Zhang, M., Liu, P., Liu, Y.-H., Shang, Z., Hu, H.-C., & Zhang, Z.-H. (2016). RSC Advances, 6, 106160-106170.

Structural and Vibrational Spectroscopy Studies

The work by Bahgat et al. (2009) on the structure and vibrational spectra of compounds closely related to the target chemical underscores the importance of spectroscopic techniques in elucidating compound structures. This study employs FT-IR and FT-Raman spectroscopy, alongside DFT calculations, to understand the molecular vibrations and structural characteristics of pyrazolo[3,4-b]pyridine derivatives, laying groundwork for further research on related compounds Bahgat, K., Jasem, N. A.-D., & El‐Emary, T. (2009). Journal of The Serbian Chemical Society, 74, 555-571.

Application in Corrosion Inhibition

A study by Dandia et al. (2013) explores the synthesis of pyrazolopyridine derivatives and their application as corrosion inhibitors for mild steel in acidic conditions. This suggests a potential industrial application of this compound and similar compounds in protecting metals against corrosion, contributing to longer material lifespans and sustainability Dandia, A., Gupta, S., Singh, P., & Quraishi, M. (2013). ACS Sustainable Chemistry & Engineering, 1, 1303-1310.

properties

IUPAC Name

3-(2,3,4-trimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-7-6-9(16)15(5-4-10(17)18)12-11(7)8(2)14(3)13-12/h6H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKYZPZUXJANOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 2
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 3
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 4
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 6
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.